molecular formula C11H22N2O B8408115 1-(N-Formyl-1-methylaminomethyl)cyclohexyldimethylamine

1-(N-Formyl-1-methylaminomethyl)cyclohexyldimethylamine

Cat. No. B8408115
M. Wt: 198.31 g/mol
InChI Key: XBRUOBNCHXVHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N-Formyl-1-methylaminomethyl)cyclohexyldimethylamine is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(N-Formyl-1-methylaminomethyl)cyclohexyldimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(N-Formyl-1-methylaminomethyl)cyclohexyldimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-N-methylformamide

InChI

InChI=1S/C11H22N2O/c1-12(2)11(9-13(3)10-14)7-5-4-6-8-11/h10H,4-9H2,1-3H3

InChI Key

XBRUOBNCHXVHQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CN(C)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Formic acid (6.9 g, 0.15 mole) and acetic anhyride (15.3 g, 0.15 mole) were mixed without cooling and kept at room temperature for 1 hr. 1-methylaminomethylcyclohexyldimethylamine (5.9 g, 0.034 mole) was dissolved in formic acid (12 ml) and the formylating mixture (16 ml) added slowly. This produced vigorous effervescence and a temperature rise to 75°. The mixture was then left at room temperature for 2 hr. and then heated on a water bath at 55° for 0.75 hr. The solvents were removed under reduced pressure to give an amber oil (5.32 g, 77.7%) which crystallised as colourless prisms of 1-(N-formyl-1-methylaminomethyl) cyclohexyldimethylamine from light petroleum (b.p. 60°-80°), m.p. 59°-60°.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.9 g
Type
reactant
Reaction Step Three
Name
Yield
77.7%

Synthesis routes and methods II

Procedure details

Formic acid (6.9 g. 0.15 mole) and acetic anhydride (15.3 g, 0.15 mole) were mixed without cooling and kept at room temperature for 1 hr. 1-methylaminomethylcyclohexyldimethylamine (5.9 g, 0.034 mole) was dissolved in formic acid (12 ml) and the formylating mixture (16 ml) added slowly. This produced vigorous effervesence and a temperature rise to 75°. The mixture was then left at room temperature for 2 hr. and then heated on a water bath at 55° for 0.75 hr. The solvents were removed under reduced pressure to give an amber oil (5.32 g, 77.7%) which crystallised as colourless prisms of 1-(N-formyl-1-methylaminomethyl) cyclohexyldimethylamine from light petroleum (b.p. 60°-80° ), m.p. 59°-60°.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Three
Quantity
6.9 g
Type
solvent
Reaction Step Three
Name
Yield
77.7%

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